1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
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Overview
Description
1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a butyl group, and a dimethylamino carbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. The butyl group is then introduced through a substitution reaction, followed by the addition of the dimethylamino carbonyl group. The final step involves the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
- 4-Butyl-N-(2-methylphenyl)-1-piperazinecarboxamide
Uniqueness
1-Piperazinecarboxamide, 4-butyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
80712-51-2 |
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Molecular Formula |
C13H27ClN4O2 |
Molecular Weight |
306.83 g/mol |
IUPAC Name |
4-butyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H26N4O2.ClH/c1-5-6-7-16-8-10-17(11-9-16)13(19)15(4)12(18)14(2)3;/h5-11H2,1-4H3;1H |
InChI Key |
PONCYOBMDDLGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)N(C)C(=O)N(C)C.Cl |
Origin of Product |
United States |
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